Cas no 1036708-56-1 (7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide)

7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide structure
1036708-56-1 structure
Product name:7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
CAS No:1036708-56-1
MF:C18H16Br2N2OS
MW:468.205441474915
CID:5906490
PubChem ID:12005867

7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide Chemical and Physical Properties

Names and Identifiers

    • 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
    • 1036708-56-1
    • 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide
    • SMR000236570
    • CHEMBL1504989
    • 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide
    • 7-(4-Bromophenyl)-5-(4-methoxyphenyl)-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
    • AKOS016371583
    • 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
    • MLS000723225
    • HMS2563J13
    • F1285-0415
    • Inchi: 1S/C18H16BrN2OS.BrH/c1-22-16-8-2-13(3-9-16)17-12-21(18-20(17)10-11-23-18)15-6-4-14(19)5-7-15;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1
    • InChI Key: VKICHGHUWVOCCZ-UHFFFAOYSA-M
    • SMILES: BrC1C=CC(=CC=1)N1C=C(C2C=CC(=CC=2)OC)[N+]2=C1SCC2.[Br-]

Computed Properties

  • Exact Mass: 467.93296g/mol
  • Monoisotopic Mass: 465.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 397
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.3Ų

7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1285-0415-10μmol
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1285-0415-1mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1285-0415-4mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1285-0415-25mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1285-0415-2mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1285-0415-15mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1285-0415-5mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1285-0415-3mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1285-0415-30mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1285-0415-10mg
7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7lambda5-imidazo[2,1-b][1,3]thiazol-7-ylium bromide
1036708-56-1 90%+
10mg
$79.0 2023-05-17

Additional information on 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide

Comprehensive Analysis of 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide (CAS 1036708-56-1)

The compound 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide (CAS 1036708-56-1) is a heterocyclic organic salt with significant potential in pharmaceutical research and material science. Its unique imidazo[2,1-b][1,3]thiazole core structure, combined with bromophenyl and methoxyphenyl substituents, makes it a subject of interest for drug discovery and fluorescence applications. Researchers are increasingly exploring its biological activity, particularly in anti-inflammatory and antimicrobial studies, aligning with current trends in precision medicine.

In the context of AI-driven drug design, CAS 1036708-56-1 has garnered attention due to its structural complexity and potential as a small-molecule modulator. The bromide counterion enhances its solubility, a critical factor for bioavailability optimization—a hot topic in pharmacokinetics discussions. Recent PubMed queries reveal growing searches for "imidazothiazole derivatives in cancer therapy," suggesting this compound's relevance in oncology research. Its electron-rich aromatic system also positions it as a candidate for organic electronics, meeting demands for sustainable materials.

Synthetic protocols for 7-(4-bromophenyl)-5-(4-methoxyphenyl)-2H,3H-7-imidazo[2,1-b][1,3]thiazol-7-ylium bromide often involve Pd-catalyzed cross-coupling, reflecting the popularity of "green chemistry" methodologies in Google Scholar trends. The 4-methoxyphenyl group contributes to its lipophilicity, a property frequently analyzed in QSAR studies. Notably, its fluorescence quantum yield has sparked interest in bioimaging probes, coinciding with rising searches for "theranostic agents" in NIH databases.

From a patent landscape perspective, derivatives of CAS 1036708-56-1 appear in claims related to kinase inhibition—a dominant theme in 2023 drug approvals. Its crystal engineering potential also addresses materials science inquiries about "halogen bonding in supramolecular architectures." Regulatory databases show no restrictions, making it accessible for academic research, though proper safety protocols remain essential, as with all fine chemicals.

In computational chemistry, this compound serves as a benchmark for DFT calculations of charge-transfer complexes, responding to the surge in "machine learning for molecular properties" searches. The bromine atom offers a handle for further functionalization, a strategy highlighted in recent ACS publications on click chemistry. As open-access journals emphasize structure-activity relationships, 1036708-56-1 emerges as a versatile scaffold for medicinal chemistry innovation.

Market analysts note increasing custom synthesis requests for this compound, particularly from biotech startups focusing on neurodegenerative disease targets. Its UV-Vis absorption profile (>400 nm) aligns with photodynamic therapy research, another trending topic in clinical trials databases. The imidazo[2,1-b]thiazolium moiety's redox activity further suggests applications in energy storage materials—a sector experiencing rapid growth according to WIPO patent filings.

For analytical chemists, the compound's distinct NMR fingerprint (particularly the deshielded thiazolium proton) provides a case study for advanced spectroscopy techniques. Recent ScienceDirect articles correlate such structures with allosteric modulation—a key concept in GPCR research. Environmental studies confirm its low ecotoxicity, addressing green chemistry metrics increasingly demanded by funding agencies.

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